2-(Thiophen-2-yl)pyrimidine-5-carbaldehyde
Overview
Description
2-(Thiophen-2-yl)pyrimidine-5-carbaldehyde is a heterocyclic compound that features both a thiophene ring and a pyrimidine ring The presence of these two rings in its structure makes it a compound of interest in various fields of chemistry and pharmacology Thiophene is a five-membered ring containing sulfur, while pyrimidine is a six-membered ring containing nitrogen atoms at positions 1 and 3
Mechanism of Action
Target of Action
2-(Thiophen-2-yl)pyrimidine-5-carbaldehyde is a heterocyclic compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. This compound is a pyrimidine derivative that contains a thiophene ring and an aldehyde group. Thiophene-based analogs have been fascinated by a growing number of scientists as a potential class of biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects .
Mode of Action
For example, suprofen, a 2-substituted thiophene framework, is known as a nonsteroidal anti-inflammatory drug .
Preparation Methods
The synthesis of 2-(Thiophen-2-yl)pyrimidine-5-carbaldehyde can be achieved through several synthetic routes. One common method involves the condensation of thiophene-2-carbaldehyde with a suitable pyrimidine precursor under acidic or basic conditions. The reaction typically requires a catalyst to facilitate the formation of the desired product. Industrial production methods may involve optimizing reaction conditions such as temperature, pressure, and solvent choice to maximize yield and purity.
Chemical Reactions Analysis
2-(Thiophen-2-yl)pyrimidine-5-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The thiophene and pyrimidine rings can undergo electrophilic and nucleophilic substitution reactions, respectively. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
2-(Thiophen-2-yl)pyrimidine-5-carbaldehyde has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex heterocyclic compounds.
Biology: It serves as a building block for the development of biologically active molecules, including potential pharmaceuticals.
Medicine: Research into its derivatives has shown potential for developing new drugs with various therapeutic effects.
Industry: It is used in the production of materials with specific electronic properties, such as organic semiconductors and light-emitting diodes.
Comparison with Similar Compounds
2-(Thiophen-2-yl)pyrimidine-5-carbaldehyde can be compared with other similar compounds, such as:
Thiophene-2-carbaldehyde: Lacks the pyrimidine ring, making it less versatile in terms of reactivity and applications.
Pyrimidine-5-carbaldehyde: Lacks the thiophene ring, which may reduce its potential for electronic applications.
2-(Thiophen-2-yl)pyrimidine: Lacks the carbaldehyde group, which limits its reactivity in certain chemical transformations. The uniqueness of this compound lies in its combination of the thiophene and pyrimidine rings with the reactive carbaldehyde group, making it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
2-thiophen-2-ylpyrimidine-5-carbaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6N2OS/c12-6-7-4-10-9(11-5-7)8-2-1-3-13-8/h1-6H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DCIBDJAGZUQNKM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C2=NC=C(C=N2)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6N2OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90640434 | |
Record name | 2-(Thiophen-2-yl)pyrimidine-5-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90640434 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
921939-12-0 | |
Record name | 2-(Thiophen-2-yl)pyrimidine-5-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90640434 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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